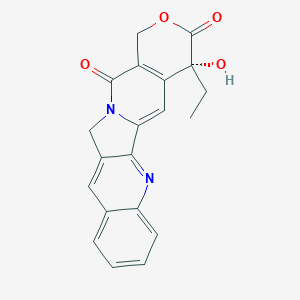

20R-Camptotecina

Descripción general

Descripción

CRLX101 es un enfoque experimental para la quimioterapia del cáncer que actualmente se está investigando en ensayos clínicos en humanos. Es un ejemplo de nanomedicina, que representa un conjugado de nanopartículas que consta de una molécula de administración de fármacos, específicamente un polímero a base de ciclodextrina, y un compuesto anticancerígeno, la camptotecina . Este novedoso modo de administración permite que el agente, y por lo tanto el componente anticancerígeno tóxico, se acumule preferentemente en el tejido canceroso, lo que podría reducir los efectos secundarios tóxicos .

Aplicaciones Científicas De Investigación

CRLX101 ha mostrado prometedoras aplicaciones de investigación científica, particularmente en el campo del tratamiento del cáncer. Se ha evaluado como radiosensibilizador en líneas celulares de cáncer colorrectal y modelos de xenotrasplantes en ratones . La adición de CRLX101 a la quimiorradioterapia estándar aumentó significativamente la eficacia terapéutica al inhibir la reparación del ADN y la activación de la vía del factor 1 alfa inducible por hipoxia en las células tumorales . Además, se ha investigado CRLX101 por su potencial para mejorar las respuestas terapéuticas en el cáncer de mama al dirigirse a las células madre cancerosas e impedir la resistencia a la terapia antiangiogénica .

Mecanismo De Acción

El mecanismo de acción de CRLX101 implica la inhibición de la topoisomerasa I y la posterior inducción del daño del ADN . La camptotecina, el componente activo, estabiliza el complejo escindido de la topoisomerasa I del ADN, lo que da como resultado rupturas de ADN monocatenario y, finalmente, la muerte celular . Además, CRLX101 inhibe la actividad del factor 1 alfa inducible por hipoxia, particularmente cuando se administra continuamente . Este doble mecanismo de inhibición mejora la eficacia terapéutica de CRLX101 en el tratamiento del cáncer .

Análisis Bioquímico

Biochemical Properties

20R-Camptothecin interacts with a nuclear enzyme called topoisomerase-I (top-I) . This enzyme is responsible for relieving the torsional stress of supercoiled DNA during replication, recombination, transcription, and repair of DNA . 20R-Camptothecin stabilizes the covalent binding of top-I to its DNA substrates, leading to the formation of reversible, single-strand nicks . This interaction can produce potentially lethal double-strand DNA breaks, resulting in apoptosis .

Cellular Effects

20R-Camptothecin has a significant impact on various types of cells and cellular processes . It influences cell function by interfering with DNA replication, leading to cell death . It also impacts cell signaling pathways and gene expression . The cytotoxic effect of 20R-Camptothecin is mostly mediated during the S-phase (synthetic phase) of the cell cycle .

Molecular Mechanism

The molecular mechanism of 20R-Camptothecin involves the inhibition of topoisomerase I . It binds to the topoisomerase I and DNA complex, stabilizing it and preventing DNA re-ligation . This causes DNA damage which results in apoptosis .

Temporal Effects in Laboratory Settings

The effects of 20R-Camptothecin change over time in laboratory settings . It has been observed that treatment with camptothecins can induce transcription of the c-fos and c-jun early response genes . This occurs in association with internucleosomal DNA fragmentation, a characteristic of programmed cell death .

Dosage Effects in Animal Models

The effects of 20R-Camptothecin vary with different dosages in animal models . It has demonstrated significant and dose-dependent antitumor efficacy against a broad range of tumor types . The maximum tolerated dose in these studies varied between 16 and 24mg/kg/dose .

Metabolic Pathways

20R-Camptothecin is involved in the metabolic pathway that includes the enzyme topoisomerase I . It interacts with this enzyme to exert its effects .

Transport and Distribution

The transport and distribution of 20R-Camptothecin within cells and tissues are influenced by its interaction with topoisomerase I . It is well distributed across membranes, as indicated by the logD values obtained in membrane models .

Subcellular Localization

20R-Camptothecin has a unique intracellular target, topoisomerase I, a nuclear enzyme . This suggests that 20R-Camptothecin is localized in the nucleus where it interacts with topoisomerase I to exert its effects .

Métodos De Preparación

CRLX101 se desarrolla utilizando un método único llamado "autoensamblaje", donde un polímero que contiene ciclodextrina, camptotecina y una molécula de enlace se autoensamblan espontáneamente para formar un conjugado de fármaco de nanopartículas . El fármaco camptotecina está unido covalentemente al polímero que contiene ciclodextrina a través de un enlace escindido . Este método mejora la solubilidad, la estabilidad y la biodisponibilidad del fármaco, lo que lo convierte en una opción atractiva para la administración de fármacos .

Análisis De Reacciones Químicas

CRLX101 experimenta varias reacciones químicas, principalmente relacionadas con su componente activo, la camptotecina. Los principales tipos de reacciones incluyen:

Oxidación: La camptotecina puede sufrir reacciones de oxidación, lo que lleva a la formación de especies reactivas de oxígeno.

Reducción: Las reacciones de reducción pueden ocurrir bajo condiciones específicas, alterando la estructura química de la camptotecina.

Sustitución: Las reacciones de sustitución pueden modificar la molécula de camptotecina, mejorando potencialmente sus propiedades terapéuticas.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios disolventes. Los principales productos formados a partir de estas reacciones son típicamente derivados de la camptotecina con propiedades químicas alteradas .

Comparación Con Compuestos Similares

CRLX101 es único en su combinación de un polímero a base de ciclodextrina y camptotecina, lo que mejora su solubilidad, estabilidad y biodisponibilidad en comparación con las formulaciones tradicionales de camptotecina . Compuestos similares incluyen:

Topotecán: Otro inhibidor de la topoisomerasa I utilizado en el tratamiento del cáncer.

Irinotecán: Un derivado de la camptotecina utilizado como agente quimioterapéutico.

SN-38: El metabolito activo del irinotecán con potentes propiedades anticancerígenas.

La formulación única de nanopartículas de CRLX101 permite la administración dirigida y la reducción de la toxicidad, lo que lo distingue de estos compuestos similares .

Actividad Biológica

20R-Camptothecin, a derivative of the naturally occurring alkaloid camptothecin, has garnered significant attention in the field of cancer research due to its potent biological activities, particularly its ability to inhibit topoisomerase I (Top1). This article provides an overview of the biological activity of 20R-Camptothecin, including its mechanisms of action, structure-activity relationships, and relevant case studies.

The primary mechanism through which 20R-Camptothecin exerts its antitumor effects is by inhibiting Top1. This enzyme is crucial for DNA replication and transcription, as it alleviates torsional strain in the DNA helix. When 20R-Camptothecin binds to Top1, it stabilizes the covalent complex formed between the enzyme and DNA, leading to the accumulation of DNA breaks during replication. This ultimately triggers apoptosis in cancer cells .

Structure-Activity Relationship

The biological activity of camptothecin derivatives is heavily influenced by their chemical structure. Key modifications at various positions on the camptothecin scaffold can enhance or diminish their activity:

- Lactone Ring : The presence of a lactone ring is essential for antitumor activity. The lactone form is more active than the carboxylate form, which is less stable in aqueous solutions .

- Position Modifications : Modifications at positions 7 and 9 have been shown to tolerate various substituents without significantly affecting drug-protein interactions. For example, compounds with lipophilic groups at these positions often exhibit enhanced cytotoxicity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 20R-Camptothecin and its derivatives:

Case Studies

Case Study 1: In Vitro Efficacy Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various camptothecin derivatives, including 20R-Camptothecin, against several cancer cell lines. The results indicated that 20R-Camptothecin exhibited significant cytotoxicity with an IC50 value comparable to other leading chemotherapeutics. The mechanism was primarily attributed to its ability to induce DNA damage through Top1 inhibition .

Case Study 2: In Vivo Antitumor Activity

In animal models, administration of 20R-Camptothecin resulted in substantial tumor regression in xenograft models of breast cancer. The compound demonstrated a favorable safety profile with manageable side effects, making it a promising candidate for further clinical development .

Propiedades

IUPAC Name |

(19R)-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSJKWCGYPAHWDS-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149224 | |

| Record name | 20R-Camptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

IT-101 is a combination of its patented polymer technology, Cyclosert(TM), and the anti-cancer compound camptothecin. Insert's proprietary Cyclosert delivery system is based on small cyclic repeating molecules of glucose called cyclodextrins. Using modified cyclodextrins as building blocks, Insert has developed an entirely new proprietary class of materials called linear cyclodextrin-containing polymers. To the company's knowledge, Cyclosert is the first nanoparticulate drug delivery platform to be designed de novo and synthesized specifically to overcome limitations in existing delivery technologies used for the systemic delivery of therapeutics. | |

| Record name | CRLX101 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05899 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

110351-92-3 | |

| Record name | 20R-Camptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110351923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20R-Camptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key structural difference between 20S-Camptothecin and 20R-Camptothecin, and how does this difference affect their antitumor activity?

A: 20S-Camptothecin and 20R-Camptothecin are stereoisomers, differing only in the spatial arrangement of atoms around the carbon atom at position 20. [, ] The research demonstrates that this seemingly small change has a significant impact on their biological activity. Specifically, 20R-Camptothecin exhibits significantly lower cytotoxicity against cancer cell lines (9KB and 9PS) compared to the naturally occurring 20S-Camptothecin. [] In vivo studies using the L-1210 leukemia model further confirmed the reduced potency of the 20R-enantiomer. [] This highlights the crucial role of stereochemistry in determining the biological activity of these compounds.

Q2: How was the synthesis of 20R-Camptothecin achieved, and what was the significance of this achievement?

A: The synthesis of both 20R- and 20S-Camptothecin was achieved through a multi-step process involving the resolution of a key tricyclic synthon. [] This resolution process allowed for the separation of the two enantiomers, 3a and 3b, which were then used to synthesize 20R-Camptothecin (1a) and 20S-Camptothecin (1b), respectively. [] Achieving the synthesis of both enantiomers in their pure forms was crucial for directly comparing their biological activities and understanding the impact of stereochemistry on their antitumor properties.

Q3: Why is the development of effective asymmetric synthesis methods for compounds like Camptothecin important in medicinal chemistry?

A: The synthesis of 20S- and 20R-Camptothecin highlights the importance of asymmetric synthesis in medicinal chemistry. [] Asymmetric synthesis allows for the selective production of a single enantiomer, which is crucial when developing new drugs. This is because enantiomers, while chemically similar, can have vastly different biological effects. By developing effective asymmetric synthesis methods, researchers can more efficiently produce the desired enantiomer with the desired biological activity, minimizing the production of the less active or potentially harmful enantiomer. This contributes to more efficient drug development processes and potentially safer and more effective medications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.